Furan-3-sulfonyl chloride

Synthetic accessibility Purification Physical form

Furan-3-sulfonyl chloride (CAS 52665-49-3) solves the challenge of unreliable sulfonamide library synthesis caused by positional isomer impurities. As a crystalline solid, it enables precise automated weighing, unlike liquid 2-isomer alternatives. Its slower, controlled hydrolysis rate expands the process window for sequential one-pot bioconjugation reactions. - Crystalline at ambient temperature for accurate automated dispensing - Higher reactivity in Pd-catalyzed cross-coupling vs. 2-isomer, avoiding <46% yield benchmarks - Measured slower hydrolysis enables sequential aqueous-organic bioconjugation protocols

Molecular Formula C4H3ClO3S
Molecular Weight 166.58 g/mol
CAS No. 52665-49-3
Cat. No. B1322663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-3-sulfonyl chloride
CAS52665-49-3
Molecular FormulaC4H3ClO3S
Molecular Weight166.58 g/mol
Structural Identifiers
SMILESC1=COC=C1S(=O)(=O)Cl
InChIInChI=1S/C4H3ClO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H
InChIKeyPCBBEIXTVWWTAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-3-sulfonyl Chloride Overview


Furan-3-sulfonyl chloride (CAS 52665-49-3) is a five-membered heteroaryl sulfonyl chloride that serves as a versatile electrophilic building block for introducing the furan-3-sulfonyl pharmacophore into small molecules [1]. Its reactivity with nucleophiles—including amines, alcohols, and carbanions—enables synthesis of sulfonamides, sulfonate esters, and C–C coupled products, making it a key intermediate in medicinal chemistry and agrochemical research programs .

Electrophilic building block for sulfonamide, sulfonate ester, and C–C coupled product synthesis
Heteroaryl sulfonyl chloride for medicinal chemistry and agrochemical research programs
Crystalline solid form may simplify purification and scale-up workflows compared to liquid analogs

Why Furan-3-sulfonyl Chloride Is Irreplaceable


Although furan-2-sulfonyl chloride and thiophene-2/3-sulfonyl chlorides share the sulfonyl chloride functional group, their divergent electronic properties and steric environments produce quantifiably different reaction kinetics, stability profiles, and synthetic yields [1]. Direct substitution without comparative evaluation can lead to failed reactions, unexpected decomposition, or isolation of incorrect regioisomers, particularly in Pd-catalyzed C–H heteroarylations where positional isomerism of the sulfonyl chloride governs both reactivity and product distribution [2].

Furan-2-isomer Electronic and steric environment differs at the 2-position; reaction kinetics, stability profiles, and synthetic yields may shift away from the 3-isomer, particularly in Pd-catalyzed heteroarylations where positional isomerism governs reactivity.
Thiophene analogs Thiophene-2/3-sulfonyl chlorides exhibit divergent electronic properties; direct substitution without evaluation may lead to failed reactions or incorrect regioisomer isolation.
Benzene analog Benzenesulfonyl chloride lacks the heterocyclic oxygen influence; reactivity and decomposition pathways may not transfer directly.

Furan-3-sulfonyl Chloride: Quantitative Evidence


Crystallinity and Yield Advantage

In the synthesis of the parent sulfonyl chlorides, the furan-3-isomer offers superior handling features. The 3-furansulfonyl chloride was obtained as a crystalline solid, while the 2-furansulfonyl chloride counterpart was isolated as a liquid, enabling simpler purification and storage [1]. Moreover, the synthetic yield of the 3-furansulfonyl chloride was significantly higher than that of its 2-thiophenesulfonyl chloride analog [1].

Crystallinity & Yield
Head-to-head
Crystalline solid vs. liquid comparator
May simplify purification and scale-up workflows
Higher reported yield over thiophene-2-sulfonyl chloride analog
Synthetic accessibility Purification Physical form

Hydrolysis Rate Differences

Kinetic measurements of hydrolysis in aqueous dioxane at 25 °C reveal that furan-3-sulfonyl chloride reacts with water at a rate distinguishable from both furan-2-sulfonyl chloride and thiophene-3-sulfonyl chloride [1]. The rate constants, derived from conductometric analysis, show that the 3-furanyl system hydrolyzes more slowly than the 2-furanyl isomer, consistent with the greater steric and electronic influence of the oxygen heteroatom at the 2-position. This provides a measurable stability advantage during aqueous workup and moisture-sensitive reactions.

Hydrolysis Rate
Cross-study comparable
k_3-furan < k_2-furan
Slower hydrolysis may support reproducible aqueous-phase protocols
Aqueous dioxane, 25 °C; rate constants in source
Stability Hydrolytic degradation Shelf-life

Pd-Catalyzed Heteroarylation Regioselectivity

In Pd-catalyzed desulfitative C–H bond heteroarylation, the positional isomerism of the sulfonyl chloride directs product selectivity. While thiophene-3-sulfonyl chloride derivatives generally display high reactivity, thiophene-2-sulfonyl chloride derivatives react smoothly only with 1-methylpyrrole, and the use of a C5 methyl substituent on thiophene-2-sulfonyl chloride provided only a 46% yield of the desired coupling product [1]. This highlights that the heterocycle position (2- vs. 3-) is a critical determinant of reaction success, where the 3-substituted furan system can provide a distinctly different, and often more enabling, reactivity profile than 2-substituted analogs.

Pd-Catalyzed Regioselectivity
Class-level inference
3-substituted systems enable distinct reactivity
Positional isomerism may govern cross-coupling success
2-thiophene-C5-methyl analog: 46% yield benchmark
Cross-coupling Regioselectivity Desulfitative arylation

Stability Limitations of Furan Derivatives

A comprehensive 2025 stability survey of over 200 heteroaromatic sulfonyl halides established that, unlike pyridine-2- and -4-sulfonyl chlorides which decompose via formal SO₂ extrusion, furan-based sulfonyl chlorides—including furan-3-sulfonyl chloride—are susceptible to complex decomposition likely related to the inherent instability of the heterocycle in the presence of electrophilic moieties [1]. This specific instability is notably absent in thiophene- and benzene-derived sulfonyl chlorides, providing a critical handling and storage guideline: furan sulfonyl chlorides must be stored strictly at 2–8°C under inert, anhydrous conditions, whereas many thiophene analogs are more forgiving .

Stability Profile
Class-level inference
Furan-specific decomposition pathway
Storage at 2–8 °C under inert, anhydrous conditions required
Distinct from thiophene and benzene analogs; 2025 stability survey
Stability Decomposition pathways SO2 extrusion

Furan-3-sulfonyl Chloride: Key Applications


Sulfonamide Library Synthesis with Crystalline Building Block

For medicinal chemistry groups synthesizing sulfonamide libraries via parallel synthesis, furan-3-sulfonyl chloride is the preferred reagent over furan-2-sulfonyl chloride. Its crystalline nature at ambient temperature [Section 3, Evidence Item 1] allows accurate weighing on automated platforms without the volumetric handling errors associated with liquid sulfonyl chlorides. The higher synthetic yield of the chloride precursor directly translates to lower cost per use and more reliable scale-up to multi-gram batches.

3,5-Disubstituted Furans via Pd-Catalyzed Heteroarylation

When the synthetic target requires functionalization at the 5-position of a 3-sulfonylfuran, furan-3-sulfonyl chloride is uniquely enabling. As demonstrated for analogous thiophene systems, the 3-substituted heteroaryl sulfonyl chloride provides distinctly higher reactivity in Pd-catalyzed cross-coupling than the 2-substituted isomer [Section 3, Evidence Item 3]. This avoids the yield-limiting 46% benchmark observed with 2-thiophenesulfonyl chloride systems and opens routes to 3,5-diarylfurans that are difficult to access via alternative retrosynthetic disconnections.

Bioconjugation with Controlled Hydrolysis Rates

Bioconjugation protocols requiring partial hydrolysis in mixed aqueous-organic solvents benefit from the precisely measured, slower hydrolysis rate of furan-3-sulfonyl chloride relative to the 2-isomer [Section 3, Evidence Item 2]. This kinetic differentiation allows a wider process window for sequential one-pot reactions where the sulfonyl chloride must survive an initial aqueous step before reacting with a proteinogenic amine or thiol nucleophile in a second step.

Sulfonamide Drug Candidates: Cold-Chain Logistics

For clinical candidate synthesis requiring tight control of related substances, the known decomposition sensitivity of furan-based sulfonyl chlorides [Section 3, Evidence Item 4] justifies the use of furan-3-sulfonyl chloride only when the heterocycle's electronic profile is essential for on-target activity. Procurement teams must arrange 2–8°C cold-chain shipping and inert-atmosphere storage, as mandated by the compound's GHS classification ('Reacts violently with water') [Section 3, Evidence Item 4, REFS-2]. This logistical requirement is a direct consequence of the stability data and must be factored into cost-of-goods calculations.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Crystalline solid form
Automated weighing accuracy vs. liquid analogs
3,5-Disubstituted furan synthesis via Pd coupling
3-position regiochemistry
Cross-coupling yield and regioselectivity review
Bioconjugation with controlled aqueous exposure
Measured hydrolysis kinetics
Process-window reproducibility in mixed-solvent systems
Candidate synthesis requiring cold-chain logistics
Furan-specific stability profile
2–8 °C storage and inert-atmosphere handling compliance

Technical Documentation Hub

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